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Compound Name: 3-Methyl-chuangxinmycin

Cat. No.: B1228106 Get Quote

An In-Depth Technical Guide to 3-Methyl-chuangxinmycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyl-chuangxinmycin
(MCM), a novel antibiotic with significant potential. This document covers its chemical identity,

biosynthesis, mechanism of action, and biological activity, with a focus on its antitubercular

properties. Detailed experimental protocols and quantitative data are presented to support

further research and development.

Chemical Identity
3-Methyl-chuangxinmycin is a recently discovered natural product, identified as a congener

of the known antibiotic Chuangxinmycin (CM).[1][2] It is produced by the actinomycete

Actinoplanes tsinanensis CPCC 200056.[1][2] While a specific CAS number for 3-Methyl-
chuangxinmycin has not yet been assigned, the parent compound, Chuangxinmycin, is

registered under CAS Number 63339-68-4.[3]

Based on the established structure of Chuangxinmycin and the biosynthetic mechanism of

"iterative methylation," the IUPAC name for 3-Methyl-chuangxinmycin is deduced to be

(2R,3S)-3,5-Dihydro-3,x-dimethyl-2H-thiopyrano[4,3,2-cd]indole-2-carboxylic acid, where 'x'

represents the position of the additional methyl group on the indole ring, likely at a position

activated by the existing functionalities. The structure of the parent compound,
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Chuangxinmycin, is provided in PubChem with the IUPAC name (5S,6R)-5-methyl-7-thia-2-

azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid.[3]

Table 1: Physicochemical Properties of Chuangxinmycin (Parent Compound)

Property Value Reference

Molecular Formula C₁₂H₁₁NO₂S [4]

Molecular Weight 233.29 g/mol [4]

Boiling Point 220.4°C (estimated) [4]

Density 1.2503 g/cm³ (estimated) [4]

pKa 3.82 ± 0.40 (predicted) [4]

Biosynthesis and Production
3-Methyl-chuangxinmycin is biosynthesized in Actinoplanes tsinanensis through a pathway

that also produces Chuangxinmycin (CM) and 3-demethylchuangxinmycin (DCM).[1][2] The

key enzyme responsible for the formation of MCM is CxnA/A1, a vitamin B₁₂-dependent radical

SAM enzyme.[1][2] This enzyme catalyzes the iterative methylation of 3-

demethylchuangxinmycin, leading to the formation of both CM and MCM.[1][2]

The biosynthetic gene cluster for chuangxinmycin has been identified, paving the way for

metabolic engineering to enhance the production of these compounds.[5] High-level production

of CM and its derivatives has been achieved through a combination of heterologous

expression, activator overexpression, promoter optimization, and fermentation media

screening.[1]
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Caption: Biosynthetic pathway of 3-Methyl-chuangxinmycin.

Mechanism of Action
The primary antibacterial mechanism of the chuangxinmycin family of compounds is the

inhibition of tryptophanyl-tRNA synthetase (TrpRS), an essential enzyme in bacterial protein

synthesis.[6][7][8] This inhibition is selective for bacterial TrpRS over its human counterpart.[8]

In addition to its effect on protein synthesis, 3-Methyl-chuangxinmycin has been observed to

downregulate genes associated with interferon (IFN) and tumor necrosis factor (TNF),

suggesting a potential role in modulating inflammatory responses.[9] The interplay between

IFN-γ and TNF-α can involve the upregulation of each other's receptors, creating a feedback

loop that amplifies the inflammatory signal. MCM's ability to interfere with this process suggests

a dual therapeutic potential as both an antibiotic and an anti-inflammatory agent.
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Caption: Dual mechanism of action of 3-Methyl-chuangxinmycin.

Biological Activity
In vitro assays have demonstrated that 3-Methyl-chuangxinmycin, along with

Chuangxinmycin and 3-demethylchuangxinmycin, exhibits significant activity against

Mycobacterium tuberculosis H37Rv and clinically isolated isoniazid/rifampin-resistant strains.[1]

[2] This highlights its potential as a lead compound for the development of new anti-
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tuberculosis drugs. The antibacterial activity of chuangxinmycin derivatives is dependent on

their stereochemistry.[10]

Table 2: Comparative Minimum Inhibitory Concentrations (MICs)

Compound Organism MIC (µg/mL) Reference

Chuangxinmycin (CM)
Mycobacterium

tuberculosis H37Rv
0.25 - 1.0 [1][11]

3-

demethylchuangxinmy

cin (DCM/NCM)

Mycobacterium

tuberculosis H37Rv
0.78 - 4.0 [1]

3-Methyl-

chuangxinmycin

(MCM)

Mycobacterium

tuberculosis H37Rv
Significant Activity [1][2]

Chuangxinmycin (CM)
Staphylococcus

aureus
4 - 8 [10]

Experimental Protocols
Isolation and Purification of 3-Methyl-chuangxinmycin
A general protocol for the extraction of chuangxinmycin and its derivatives from Actinoplanes

tsinanensis is as follows:

Fermentation: Culture Actinoplanes tsinanensis CPCC 200056 on a suitable medium, such

as ISP2, at 28°C for 7 days.[5]

Extraction: Harvest the culture and extract with an equal volume of ethyl acetate overnight.

[5]

Concentration: Concentrate the ethyl acetate extract under reduced pressure.[5]

Chromatographic Separation: Subject the crude extract to column chromatography (e.g.,

silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to

isolate 3-Methyl-chuangxinmycin.
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Structural Elucidation
The structure of 3-Methyl-chuangxinmycin was determined using a combination of

spectroscopic techniques.

Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) is used to determine the

exact mass and molecular formula of the compound.

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic

Resonance (NMR) spectroscopy are employed to elucidate the chemical structure and

stereochemistry.

Table 3: Key Spectroscopic Data for 3-Methyl-chuangxinmycin (Hypothetical Data based on

Parent Compound)

Technique Key Observations

HR-MS
[M+H]⁺ ion corresponding to the molecular

formula C₁₃H₁₃NO₂S.

¹H NMR

Signals corresponding to an indole ring, a

dihydrothiopyran ring, two methyl groups, and a

carboxylic acid proton.

¹³C NMR

Resonances for 13 distinct carbon atoms,

including a carboxyl carbon, aromatic carbons,

and aliphatic carbons.

HMBC

Correlations confirming the connectivity

between the additional methyl group and the

indole scaffold.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of 3-Methyl-chuangxinmycin against various bacterial strains can be determined

using the broth microdilution method.
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Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g.,

Mueller-Hinton Broth). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵

CFU/mL).

Serial Dilution: Prepare a series of twofold dilutions of 3-Methyl-chuangxinmycin in a 96-

well microtiter plate.

Inoculation: Add the standardized bacterial inoculum to each well.

Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g.,

37°C) for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Targeted high-level production of chuangxinmycin and its halogenated derivatives with
antitubercular activity - PMC [pmc.ncbi.nlm.nih.gov]

2. Iterative Methylation Leads to 3-Methylchuangxinmycin Production in Actinoplanes
tsinanensis CPCC 200056 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b1228106?utm_src=pdf-body-img
https://www.benchchem.com/product/b1228106?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12087186/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12087186/
https://pubmed.ncbi.nlm.nih.gov/36649560/
https://pubmed.ncbi.nlm.nih.gov/36649560/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1228106?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. (2R,3S)-3,5-Dihydro-3-methyl-2H-thiopyrano(4,3,2-cd)indole-2-carboxylic acid |
C12H11NO2S | CID 3037261 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. chuangxinmycin | 63339-68-4 [amp.chemicalbook.com]

5. Biosynthesis of antibiotic chuangxinmycin from Actinoplanes tsinanensis - PMC
[pmc.ncbi.nlm.nih.gov]

6. Structural insights into the specific interaction between Geobacillus stearothermophilus
tryptophanyl-tRNA synthetase and antimicrobial Chuangxinmycin - PMC
[pmc.ncbi.nlm.nih.gov]

7. The antimicrobial natural product chuangxinmycin and some synthetic analogues are
potent and selective inhibitors of bacterial tryptophanyl tRNA synthetase - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Mechanistic insights into the ATP-mediated and species-dependent inhibition of TrpRS by
chuangxinmycin - PMC [pmc.ncbi.nlm.nih.gov]

9. amsbio.com [amsbio.com]

10. Synthesis, resolution, derivatization and antibacterial activity of chuangxinmycin -
PubMed [pubmed.ncbi.nlm.nih.gov]

11. Selective Inhibition Mechanism of Mycobacterium tuberculosis Tryptophan-tRNA
Synthetase by Chuangxinmycin - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [3-Methyl-chuangxinmycin CAS number and IUPAC
name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1228106#3-methyl-chuangxinmycin-cas-number-
and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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